
Ladostigil hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ladostigil hydrochloride, also known by its developmental code name TV-3326, is a novel neuroprotective agent. It is being investigated for the treatment of neurodegenerative disorders such as Alzheimer’s disease, Lewy body disease, and Parkinson’s disease . This compound combines the mechanisms of action of older drugs like rivastigmine and rasagiline into a single molecule .
Preparation Methods
Ladostigil hydrochloride is synthesized through structural modification of rasagiline . The synthetic route involves the formation of a carbamate derivative, specifically [ (3 R )-3- (prop-2-ynylamino)indan-5-yl]- N -propylcarbamate . The reaction conditions typically involve the use of propargylamine and propyl isocyanate under controlled temperature and pressure conditions . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Ladostigil hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound exhibits antioxidant properties, which help in reducing oxidative stress in neuronal cells.
Reduction: The compound can undergo reduction reactions, although specific details on these reactions are limited.
Substitution: This compound can participate in substitution reactions, particularly involving its carbamate group.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. Major products formed from these reactions include modified derivatives of this compound with altered pharmacological properties .
Scientific Research Applications
Ladostigil hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
Ladostigil hydrochloride acts as a reversible acetylcholinesterase and butyrylcholinesterase inhibitor, and an irreversible monoamine oxidase B inhibitor . It enhances the expression of neurotrophic factors like glial cell line-derived neurotrophic factor and brain-derived neurotrophic factor, which may help reverse some of the damage seen in neurodegenerative diseases . The compound also has antidepressant-like effects and may be useful for treating comorbid depression and anxiety often seen in such diseases .
Comparison with Similar Compounds
Ladostigil hydrochloride is unique in its multifunctional approach, combining the properties of rivastigmine and rasagiline into a single molecule . Similar compounds include:
Rasagiline: A monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.
Rivastigmine: An acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Selegiline: Another monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.
This compound’s unique combination of cholinesterase and monoamine oxidase inhibitory activities, along with its neuroprotective properties, sets it apart from these similar compounds .
Properties
Molecular Formula |
C16H21ClN2O2 |
|---|---|
Molecular Weight |
308.80 g/mol |
IUPAC Name |
[(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate;hydrochloride |
InChI |
InChI=1S/C16H20N2O2.ClH/c1-4-10-17-15-9-7-12-6-8-13(11-14(12)15)20-16(19)18(3)5-2;/h1,6,8,11,15,17H,5,7,9-10H2,2-3H3;1H/t15-;/m1./s1 |
InChI Key |
PGISQOONVUOMIG-XFULWGLBSA-N |
Isomeric SMILES |
CCN(C)C(=O)OC1=CC2=C(CC[C@H]2NCC#C)C=C1.Cl |
Canonical SMILES |
CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


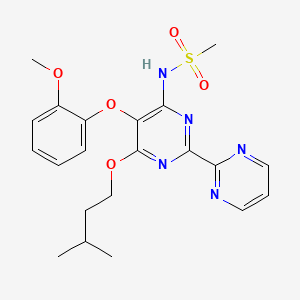
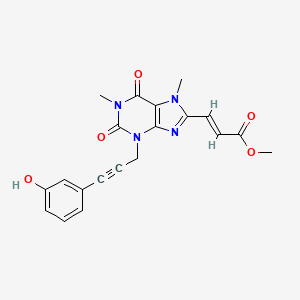
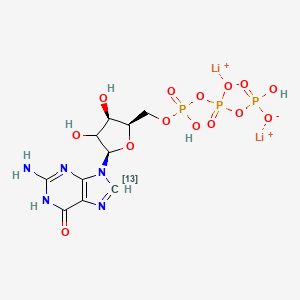
![[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12388209.png)

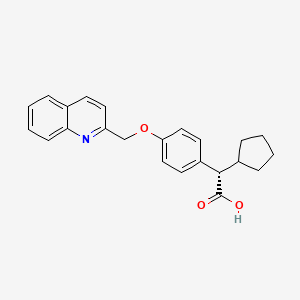
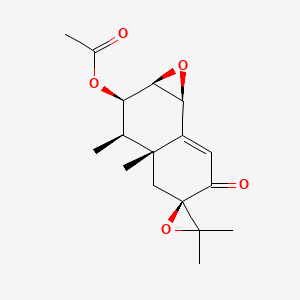
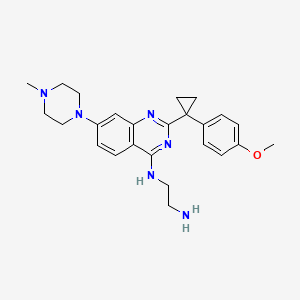
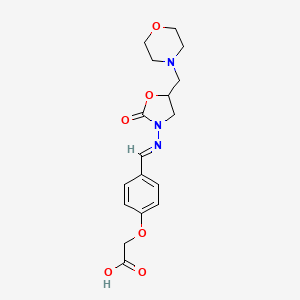

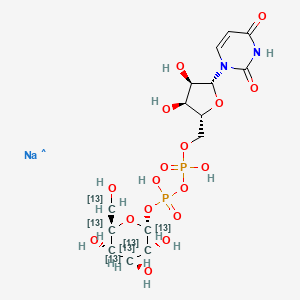
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(ethoxymethyl)pyrimidine-2,4-dione](/img/structure/B12388240.png)
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[6-oxo-6-[[(5S)-6-oxo-5-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-7-[2,3,5,6-tetrafluoro-4-[2-[[1-[2-[3-(5-sulfo-2,3-dihydroindol-1-ium-1-ylidene)-6-(5-sulfonato-2,3-dihydroindol-1-yl)xanthen-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]ethylcarbamoyl]phenoxy]heptyl]amino]hexyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1-ethyl-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12388248.png)
![sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxycarbonylamino]ethyl phosphate](/img/structure/B12388253.png)
